PEG methacrylate

Catalog No.
S3407869
CAS No.
25736-86-1
M.F
C24H46O12
M. Wt
526.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PEG methacrylate

CAS Number

25736-86-1

Product Name

PEG methacrylate

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate

Molecular Formula

C24H46O12

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C24H46O12/c1-23(2)24(26)36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-29-8-7-28-6-5-27-4-3-25/h25H,1,3-22H2,2H3

InChI Key

ANVPMFOXHJVWBT-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

May darken upon storage.

Poly(ethylene glycol) methacrylate (PEGMA) is a versatile, hydrophilic macromonomer consisting of a polymerizable methacrylate group and a flexible, water-soluble polyethylene glycol chain. In industrial and biomedical procurement, PEGMA is primarily sourced to introduce steric stabilization, tunable lower critical solution temperature (LCST) behavior, and quantified protein resistance into polymer networks. Unlike standard small-molecule monomers, PEGMA acts as a brush-like building block that enhances the wettability and biocompatibility of hydrogels, emulsion particles, and surface coatings. Its dual functionality allows it to be readily incorporated via controlled radical polymerization techniques (such as ATRP and RAFT), making it a critical precursor for advanced drug delivery vehicles, antifouling surfaces, and smart responsive materials [1].

Substituting PEGMA with standard hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) or generic PEG acrylates frequently leads to formulation failure in high-performance applications. While HEMA provides basic hydrophilicity, it lacks the extended, flexible brush-like chains necessary to sterically repel proteins, resulting in significantly higher biofouling in physiological environments[1]. Furthermore, attempting to substitute PEG methacrylate with PEG acrylate to achieve faster polymerization kinetics introduces severe cytotoxicity during live-cell encapsulation workflows [2]. Finally, utilizing un-functionalized PEG requires complex post-polymerization conjugation steps, whereas PEGMA allows for direct, one-step covalent incorporation into the polymer backbone, ensuring reproducible batch-to-batch stability without premature gelation when processed under controlled radical conditions [3].

Protein Resistance Efficacy vs. HEMA

When formulating biocompatible coatings, PEGMA demonstrates disproportionate efficacy at low concentrations compared to standard HEMA networks. The incorporation of 0.5 mol% PEGMA (alongside MPC) into a p(HEMA) hydrogel reduces the receding contact angle from 22° to 8° and decreases the adsorption of extracellular matrix proteins (fibronectin, collagen, laminin) by up to 64% compared to pure p(HEMA) [1].

Evidence DimensionProtein adsorption reduction
Target Compound DataUp to 64% reduction (at 0.5 mol% PEGMA)
Comparator Or BaselinePure p(HEMA) cross-linked network
Quantified Difference64% lower protein adsorption
ConditionsIncubation with fibronectin, collagen, or laminin in physiological buffer

Enables manufacturers to achieve target antifouling metrics while minimizing the cost and mechanical disruption of high macromonomer loading.

Cytocompatibility in Rapid Cell-Encapsulation Workflows vs. PEG Acrylate

In reactive dip-coating and radical polymerization workflows for cell-laden hydrogels, the choice between PEG methacrylate and PEG acrylate strictly dictates cell survival. While low molecular weight PEG acrylates (Mn = 400 Da) are highly toxic to encapsulated Min6 β-cells and 3T3 fibroblasts even at short exposure times, substituting with PEG methacrylate (Mn = 525 Da) maintains high cell viability during GOx-mediated polymerization [1].

Evidence DimensionCell viability post-polymerization
Target Compound DataHigh cell viability maintained
Comparator Or BaselinePEG acrylate (Mn = 400 Da), which induces high toxicity
Quantified DifferenceBinary survival vs. toxicity outcome
ConditionsGOx-mediated radical polymerization of cell-laden hydrogels

Dictates precursor selection for tissue engineering, as the methacrylate variant prevents acute cytotoxicity during rapid in situ curing.

Polymer Architecture Control and Shelf Stability via ATRP

Conventional free radical polymerization of PEGMA yields cross-linked gels that degrade during storage. However, when processed via Atom Transfer Radical Polymerization (ATRP), PEGMA yields well-defined, linear amphiphilic polymers with a highly controlled molecular weight distribution (Mw/Mn = 1.1–1.15) and zero gel fraction. These resulting polymers remain linear and completely water-soluble even after several months of ambient storage [1].

Evidence DimensionPolydispersity and gel fraction
Target Compound DataMw/Mn = 1.1–1.15, 0% gel fraction (via ATRP)
Comparator Or BaselineConventional free radical polymerization (yields cross-linked gels)
Quantified DifferenceComplete elimination of premature gelation
ConditionsATRP vs. conventional free radical polymerization in solvent

Ensures predictable processability and long-term storage stability for manufacturers synthesizing macromonomers.

Reactive Steric Stabilization in Emulsion Polymerization vs. Non-Brush Monomers

In the synthesis of hydrophobic core-shell nanoparticles, PEGMA functions as a highly effective reactive stabilizer. Utilizing PEG methacrylate in RAFT emulsion polymerization of methyl methacrylate (MMA) produces stable particles with tightly controlled diameters (33–176 nm) and low polydispersity (PDI < 0.2), outperforming non-brush hydrophilic monomers that fail to prevent particle aggregation at high MMA degrees of polymerization [1].

Evidence DimensionParticle stability and size distribution
Target Compound DataStable diameters of 33–176 nm, PDI < 0.2
Comparator Or BaselineStandard non-brush hydrophilic monomers
Quantified DifferenceMaintained spherical stability up to p(MMA) DP of 1000
ConditionsRAFT emulsion polymerization of p(MMA) core particles

Streamlines formulation by eliminating the need for small-molecule surfactants, directly yielding stable nanocarriers.

Low-Fouling Biomedical Coatings and Biosensors

Because an addition of 0.5 mol% PEGMA reduces protein adsorption by up to 64% compared to pure HEMA, it is the target choice for coating implantable biosensors and microfluidic devices where preventing biofouling is required [1].

In Situ Cell Encapsulation and Tissue Scaffolding

Driven by its demonstrated cytocompatibility over PEG acrylates during radical polymerization, PEGMA is recommended for formulating injectable hydrogels and bio-inks that cure in the presence of live cells [2].

Synthesis of Thermoresponsive Smart Materials

Due to its compatibility with ATRP to form strictly linear, gel-free polymers with tunable LCSTs, PEGMA is the selected macromonomer for manufacturing stimuli-responsive drug delivery vehicles that require long-term shelf stability [3].

Surfactant-Free Nanoparticle Formulation

Leveraging its brush-like steric stabilization properties, PEGMA is utilized in RAFT emulsion polymerizations to produce stable, monodisperse core-shell nanoparticles without the need for post-synthesis surfactant removal [4].

XLogP3

-0.9

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-19-2023

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